Cas no 89114-75-0 (Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-)

Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)- structure
89114-75-0 structure
Product Name:Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-
CAS No:89114-75-0
MF:C28H25N
MW:375.50480723381
CID:611736
PubChem ID:53401304
Update Time:2025-04-19

Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)-
    • 4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline
    • N,N-bis(4-methylphenyl)-4-(2-phenylethenyl)Benzenamine
    • 89114-75-0
    • FT-0734623
    • DTXSID80694885
    • Inchi: 1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3
    • InChI Key: RMTFQLKKBBWGAH-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C=CC2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 375.199
  • Monoisotopic Mass: 375.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 8.2

Experimental Properties

  • Density: 1.116
  • PSA: 3.24000
  • LogP: 7.94360
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